Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 725746-35-0
Cat. No.: VC8133525
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 725746-35-0 |
---|---|
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | benzyl 6-oxo-2,3-dihydropyridine-1-carboxylate |
Standard InChI | InChI=1S/C13H13NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 |
Standard InChI Key | YNVGTWMULFNPCD-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(C(=O)C=C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
Molecular and IUPAC Nomenclature
The compound is systematically named benzyl 6-oxo-2,3-dihydropyridine-1-carboxylate according to IUPAC guidelines . Alternative synonyms include benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate and 725746-35-0 (CAS Registry Number) . Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol .
Structural Features
The molecule comprises a dihydropyridine ring (a six-membered ring with one double bond and one ketone group) fused to a benzyl carboxylate moiety. Key structural attributes include:
-
A 2-oxo-5,6-dihydropyridine core, which introduces partial saturation at the 5,6-positions .
-
A benzyloxycarbonyl (Cbz) group at the 1-position, commonly used as a protective group in peptide synthesis .
The 3D conformation reveals a non-planar structure due to the sp³-hybridized carbons at positions 5 and 6, influencing its reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is typically synthesized via multicomponent reactions or cross-coupling methodologies:
Suzuki-Miyaura Coupling
A tert-butyl-protected boronic ester derivative of dihydropyridine undergoes palladium-catalyzed coupling with aryl halides to yield functionalized dihydropyridines. For example:
This method achieves yields exceeding 90% under optimized conditions .
Functionalization Strategies
The compound’s reactivity is exploited in:
-
N-Alkylation: The Cbz group is cleaved under hydrogenolysis to expose the amine, enabling further derivatization.
-
Ring Expansion: Reaction with ethoxy methylene malonic ester yields polycyclic frameworks like pyrido[1,2-a]pyrimidines .
Physicochemical Properties
Spectral Data
-
¹H NMR (CDCl₃): Signals at δ 7.40–7.28 (m, 5H, aromatic), 5.16 (s, 2H, CH₂Ph), and 2.77 (t, 2H, CH₂) confirm the benzyl and dihydropyridine moieties .
-
IR (KBr): Peaks at 1677 cm⁻¹ (C=O) and 1625 cm⁻¹ (C=N) indicate the ketone and conjugated enamine systems .
Stability and Solubility
The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic media. It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
-
Polycyclic Alkaloids: Cyclocondensation with malononitrile yields fused pyridine systems .
-
Peptide Mimetics: The Cbz group facilitates solid-phase synthesis of unnatural amino acids.
Catalytic Applications
Pd-complexed dihydropyridines catalyze C–H activation reactions, enabling regioselective functionalization of arenes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume